Home > Products > Screening Compounds P54321 > N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide
N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide - 1396873-27-0

N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide

Catalog Number: EVT-3138676
CAS Number: 1396873-27-0
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

For instance, the pyrimidine ring, particularly when substituted with nitrogen-containing groups, is a common pharmacophore found in many kinase inhibitors []. The morpholine ring, with its hydrogen bond accepting ability, can contribute to binding affinity and selectivity []. Additionally, the phenylacetamide group offers opportunities for further structural modifications to enhance target engagement and pharmacological properties [, , ].

Applications
  • Medicinal Chemistry: As a potential scaffold for drug discovery, it could be investigated for various therapeutic areas, including cancer [, , ], inflammation [], and infectious diseases [, ].
  • Material Science: Its structural features, including the planar pyrimidine ring and potential for hydrogen bonding, could be explored for applications in supramolecular chemistry and materials design [, ].

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

Compound Description: MTIP is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. [] It exhibits subnanomolar affinities for both rat and human CRF1 receptors. MTIP demonstrated high oral bioavailability (91.1%) in rats and effectively reversed the anxiogenic effects of alcohol withdrawal. [] Additionally, MTIP inhibited excessive alcohol self-administration in dependent rat models and blocked stress-induced reinstatement of alcohol seeking. []

2-(2-Aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-(N-cyclopropyl-N-(1-benzoylpiperidin-4-yl))triazines/pyrimidines

Compound Description: This series of compounds were designed as dual inhibitors of PI3K and BRAF, two important signaling pathways involved in cancer cell growth and survival. [] They exhibited potent antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer agents. []

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Compound Description: This compound exhibited promising antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. [] Notably, it demonstrated potent activity against S. aureus, with a minimum inhibitory concentration (MIC) of 0.0619 μmol/mL. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea (AC220)

Compound Description: AC220 is a potent, selective, and orally bioavailable inhibitor of FMS-like tyrosine kinase-3 (FLT3). [] It demonstrated excellent efficacy and tolerability in preclinical tumor xenograft models and is currently in phase II clinical trials for treating acute myeloid leukemia (AML). []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The compound's crystal structure revealed a planar arrangement of the phenyl and oxadiazole rings, nearly perpendicular to the pyridazine ring. [] The morpholine ring adopts a chair conformation, a common structural feature influencing molecular interactions. []

Kinase Inhibition Mechanisms & Target Selectivity

RET Kinase Inhibition: Binding Modes and Type I/II Kinase Selectivity Dynamics

N-(2-Morpholinopyrimidin-5-yl)-2-phenylacetamide and its structural analogs belong to a class of N-trisubstituted pyrimidine derivatives that function as potent type I inhibitors of the rearranged during transfection (RET) kinase. These compounds bind to the active conformation of RET, with the morpholino group at the pyrimidine 2-position playing a critical role in stabilizing the kinase domain. X-ray crystallographic studies of related compounds (e.g., compound 14 and 20) reveal a unique binding pose where the pyrimidine core bifurcates beneath the P-loop (residues 769–778), enabling deep penetration into the ATP-binding pocket. This orientation allows hydrogen bonding with key hinge residues (Glu775 and Leu779) while the phenylacetamide moiety occupies a hydrophobic region adjacent to the gatekeeper residue Val804 [1].

Unlike type II inhibitors (e.g., cabozantinib or vandetanib), which target the inactive DFG-out conformation and feature extended bicyclic scaffolds, this morpholinopyrimidine series exhibits distinct pharmacodynamic advantages:

  • Rapid ATP-Competitive Binding: Sustains inhibition even at high cellular ATP concentrations.
  • Conformational Flexibility: Accommodates both wild-type (wt) RET and resistance mutants without steric clashes.Structure-activity relationship (SAR) studies confirm that substitutions at the pyrimidine 6-position significantly modulate potency. For instance, replacing N-methylpiperidine with morpholine (as in the lead compound 20) maintains sub-10 nM IC50 values against wt RET [1].

Table 1: SAR of Pyrimidine Substitutions Influencing RET Inhibition

CompoundR₁ (C-2)R₂ (C-6)R₃ (Phenylacetamide)RET IC₅₀ (nM)
14MorpholineN,N-Dimethyl-2-pyrazolylethylamine4-Isopropylphenyl18.77 ± 3.71
20MorpholineN-Methylpiperidine3-Fluorophenyl6.20 ± 0.58
22 (R-isomer)MorpholineN-Methylpiperidine4-Fluorobenzyl41.29 ± 4.95
23 (S-isomer)MorpholineN-Methylpiperidine4-Fluorobenzyl5.45 ± 0.15

Structural Basis for Overcoming Resistance Mutations (e.g., RETV804M)

The gatekeeper mutation V804M in RET kinase introduces a bulkier methionine side chain that sterically hinders inhibitor binding, commonly conferring resistance to first-generation multi-kinase inhibitors. N-(2-Morpholinopyrimidin-5-yl)-2-phenylacetamide derivatives overcome this via a compact, linear architecture that minimizes steric clash with Met804. Biochemical assays demonstrate that compound 20 inhibits RETV804M with an IC50 of 6.20 ± 0.58 nM—comparable to its activity against wt RET [1].

Key structural determinants include:

  • P-Loop Flexibility: The inhibitor’s bifurcated pose beneath the P-loop avoids direct contact with Met804, unlike rigid type II inhibitors.
  • Hydrophobic Adaptations: Fluorinated phenylacetamide groups (e.g., 3-fluorophenyl in 20) enhance hydrophobic interactions with Ala807 and Leu808, compensating for reduced binding energy.In cellular models (CCDC6-RET-driven LC-2/ad cells), these compounds suppress RET phosphorylation at nanomolar concentrations, confirming their ability to bypass V804M-mediated resistance [1].

Comparative Analysis with FDA-Approved RET Inhibitors (e.g., Selpercatinib, Pralsetinib)

While selpercatinib (LOXO-292) and pralsetinib (BLU-667) are FDA-approved selective RET inhibitors, N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide analogs offer distinct biochemical profiles:

Table 2: Comparative Biochemical Potency Against RET Variants

Inhibitorwt RET IC₅₀ (nM)RETV804M IC₅₀ (nM)Kinase Type
Selpercatinib1.24 ± 0.223.8*Type I
Pralsetinib0.3–0.6*0.5–1.2*Type I
Sorafenib (MKI)152.30 ± 14.56>1000*Type II
Compound 20 (Analog)6.20 ± 0.586.20 ± 0.58Type I

*Literature-derived estimates from [1] [5] [10].

Notable distinctions:

  • Resistance Coverage: Unlike sorafenib, which shows >10-fold reduced potency against RETV804M, compound 20 retains full activity.
  • Selectivity: Pralsetinib and selpercatinib exhibit broader kinome-wide off-target effects (e.g., VEGFR2 inhibition) due to their extended pharmacophores. In contrast, morpholinopyrimidine derivatives achieve high RET selectivity through optimized steric occupancy [1] [10].
  • Clinical Limitations: FDA-approved inhibitors increase oncogenic RET protein levels due to reduced kinase-dependent degradation, potentially compromising long-term efficacy. The morpholinopyrimidine scaffold avoids this liability by purely inhibiting catalytic activity without altering protein stability [1] [2].

Off-Target Kinase Profiling and Selectivity Optimization Strategies

Comprehensive kinase profiling of N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide analogs reveals moderate off-target inhibition against CSF-1R (IC50 ~13 µM) and RET-related kinases like Aurora B (79.83% inhibition at 20 µM). However, selectivity over c-KIT (>500-fold) is a significant advantage, as concurrent c-KIT inhibition causes dose-limiting myelosuppression in multi-kinase inhibitors [1] [3].

Optimization strategies employed in this series include:

  • Chiral Optimization: The (S)-enantiomer of fluorobenzyl derivatives (e.g., compound 23) exhibits 10-fold higher RET potency than the (R)-isomer (22), attributed to better hydrophobic packing near Leu881.
  • Heterocycle Modifications: Replacing morpholine with N-ethylpiperidine (compound 24) reduces RET affinity (IC50 = 66.58 nM), underscoring morpholine’s role in H-bond donation to Asp892.
  • Bridging Group Engineering: Urea-linked analogs (e.g., 24a) show reduced activity (IC50 = 41 nM vs. 13.9 nM for 13a), confirming that rotatable bonds in the linker region fine-tune binding entropy [1] [3].

Table 3: Selectivity Profile of Lead Morpholinopyrimidine Analogs

KinaseCompound 13a IC₅₀ / % InhibitionCompound 20 IC₅₀ / % Inhibitionc-KIT Selectivity (Fold)
RET13.9 ± 6.5 nM6.20 ± 0.58 nM1
c-KIT>7 µM>7 µM>500
CSF-1R13 µMNT~100
Aurora B79.83% (at 20 µM)NT>100

NT = Not tested.

Properties

CAS Number

1396873-27-0

Product Name

N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)-2-phenylacetamide

Molecular Formula

C16H18N4O2

Molecular Weight

298.346

InChI

InChI=1S/C16H18N4O2/c21-15(10-13-4-2-1-3-5-13)19-14-11-17-16(18-12-14)20-6-8-22-9-7-20/h1-5,11-12H,6-10H2,(H,19,21)

InChI Key

SUUPIICIUNNFRM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.